molecular formula C5H4Br2N2 B1286601 2,5-Dibromopyridin-3-amine CAS No. 90902-84-4

2,5-Dibromopyridin-3-amine

Cat. No. B1286601
Key on ui cas rn: 90902-84-4
M. Wt: 251.91 g/mol
InChI Key: VHGBUYMPBFPXQM-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

To a stirred mixture of 2,5-dibromo-3-nitropyridine (0.99 g, 3.50 mmol) in EtOAc (30.0 mL) was added tin(II) chloride dihydrate (4.02 g, 17.80 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 90° C. After 2 h, the reaction was cooled to rt and diluted with ethyl acetate, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was identified as 2,5-dibromopyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.65 (1H, d, J=2.5 Hz), 7.27 (1H, d, J=2.5 Hz), 5.82 (2H, br, s).
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.O.O.[Sn](Cl)Cl>CCOC(C)=O>[Br:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Br
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition of the reducing agent
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
WASH
Type
WASH
Details
washed with 1M NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=NC=C(C=C1N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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